4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
Overview
Description
4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is a complex organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocycles that are widely recognized for their diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the base-catalyzed Claisen-Schmidt condensation method, where p-bromo benzaldehyde and 3,4-dimethoxy acetophenone are stirred in an ethanolic solution in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert nitro groups to amino groups.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to stabilize topoisomerase-DNA cleavage complexes, leading to the inhibition of DNA replication and transcription, which can result in cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Shares the bromophenyl group but lacks the methoxy and nitro groups.
8-Methoxyquinoline: Contains the methoxy group but lacks the bromophenyl and nitro groups.
6-Nitroquinoline: Features the nitro group but lacks the bromophenyl and methoxy groups.
Uniqueness
4-(4-Bromophenyl)-8-methoxy-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl, methoxy, and nitro groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-25-13-9-16-14-3-2-4-15(14)18(11-5-7-12(20)8-6-11)21-19(16)17(10-13)22(23)24/h2-3,5-10,14-15,18,21H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTTZCNAGSDZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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